molecular formula C20H32O B1666736 1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)- CAS No. 83692-05-1

1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-

Cat. No. B1666736
CAS RN: 83692-05-1
M. Wt: 288.5 g/mol
InChI Key: DUEINKIQNGZKPL-WKWVNEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akhdarenol is a biochemical.

Scientific Research Applications

Chemical Structure and Properties

The compound "1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)" has been studied for its unique chemical structure. One study discusses a related compound, acanthoic acid, which shares structural similarities, particularly in the arrangement of its rings and conformations. These structural features are crucial in understanding the compound's chemical behavior and potential applications in various fields, including organic synthesis and material science (Sunisa Suwancharoen et al., 2010).

Synthetic Applications

The synthesis and structural analysis of compounds similar to "1-Phenanthrenemethanol" have been explored in various studies. For instance, research on dehydroabietic acid N-methyl­anilide reveals insights into the synthesis methods and the conformations of the cyclohexane rings, which are relevant to understanding the synthetic pathways of phenanthrene derivatives (Xiaoping Rao et al., 2006).

Molecular Engineering and Material Science

A study on hydrogen bond modulation in 1,10-phenanthroline derivatives, including compounds structurally related to "1-Phenanthrenemethanol", highlights its potential applications in the development of materials with high thermal stability and electron mobility. This research opens avenues for its use in organic light-emitting diodes (OLEDs) and other electronic devices (Zhengyang Bin et al., 2020).

Environmental and Biological Applications

The compound's derivatives have been investigated for environmental applications. For example, the analysis of volatiles from Pinus massoniana biomass, including derivatives of phenanthrene, suggests potential for environmental friendly building materials. This indicates the compound's relevance in sustainable material science and environmental conservation (Xu Zhang et al., 2011).

properties

CAS RN

83692-05-1

Product Name

1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1S,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol

InChI

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19+,20+/m0/s1

InChI Key

DUEINKIQNGZKPL-WKWVNEEDSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C)C1)C=C

SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Akhdarenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-
Reactant of Route 2
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-
Reactant of Route 3
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-
Reactant of Route 4
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-
Reactant of Route 5
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-
Reactant of Route 6
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-, (1S,4aR,4bS,7S,10aR)-

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